N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) is an organic compound characterized by the molecular formula C15H17ClN2O4. The structure comprises 15 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms, resulting in a molecular weight of 324.76 g/mol . This compound typically appears as an off-white to brownish powder and has a density of approximately 1.330 g/cm³.
There is no documented information on the mechanism of action of N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide).
The synthesis of N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) typically involves multi-step organic synthesis techniques. While detailed synthetic routes are not extensively documented in available literature, the general approach would likely include:
N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) has potential applications in various scientific fields. Its unique structure may make it suitable for:
Several compounds share structural similarities with N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide). Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N'-(2-Chloro-5-methylbenzene)bis(3-oxobutyramide) | C15H17ClN2O4 | Similar backbone but different substituents |
| N,N'-Diethyl(3-oxobutyramido)-benzene | C15H22N2O4 | Contains ethyl groups instead of methyl |
| N,N'-(4-Methylphenyl)bis(3-oxobutyramide) | C16H20N2O4 | Different phenyl substitution affecting properties |
N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) stands out due to its specific chlorine substitution at the phenyl ring and its unique combination of functional groups that may impart distinctive chemical reactivity and biological activity compared to other similar compounds. Further research into its properties could reveal new applications and insights into its functionality in various fields.
The retrosynthetic analysis of N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) follows fundamental principles of organic synthesis where complex molecules are deconstructed into simpler precursor fragments [3] [4]. The logical disconnection approach involves identifying key bonds that can be formed through well-established synthetic transformations.
The primary disconnection strategy focuses on the amide bond formation between the 2-chloro-5-methyl-1,4-phenylenediamine core and the acetoacetyl moieties. This retrosynthetic analysis reveals two essential synthetic components:
The optimization strategy employs convergent synthetic approaches rather than linear sequences to maximize efficiency [5]. Convergent synthesis allows for the preparation of key intermediates in parallel, reducing overall synthetic time and improving material utilization. The retrosynthetic analysis suggests that route optimization should focus on:
Temperature Control: Optimization of reaction temperature to balance reaction rate with product stability, particularly considering the thermal sensitivity of acetoacetyl groups [6].
Solvent Selection: Choice of appropriate solvents that solubilize both the aromatic diamine and acylating reagents while facilitating clean product formation [6].
Stoichiometric Ratios: Precise control of reagent ratios to ensure complete conversion while minimizing side product formation [6].
The synthesis begins with the preparation of 2-chloro-5-methyl-1,4-phenylenediamine, which can be obtained through several established routes. The most efficient approach involves the reduction of the corresponding nitroaniline precursor [7] [8] [9].
Method A - Hydrazine Reduction: 2-chloro-5-methyl-p-nitroaniline undergoes reduction using hydrazine in the presence of a quinone catalyst (1,2-benzoquinone or 1,4-naphthoquinone) in a biphasic solvent system [9]. This method achieves yields of 91-94% with high purity (99.8-99.9%) [9].
Method B - Catalytic Hydrogenation: Alternative reduction employing zinc powder in ethanol under controlled conditions provides similar yields with different operational advantages .
The key transformation involves the bis-acetoacetylation of 2-chloro-5-methyl-1,4-phenylenediamine. This reaction follows established protocols for symmetric bis-amide formation [6].
General Procedure: The aromatic diamine (5.6 mmol) is combined with acetoacetyl chloride (11.0 mmol, 2.0 equivalents) under an inert atmosphere. The reaction mixture is stirred at temperatures ranging from 25°C to 185°C depending on the specific protocol requirements [6].
Mechanism Considerations: The reaction proceeds through nucleophilic acyl substitution, where the primary amine groups of the phenylenediamine attack the carbonyl carbon of acetoacetyl chloride, forming amide bonds with elimination of hydrogen chloride [11].
Direct Acylation Method: Treatment of the diamine with acetoacetyl chloride in the presence of a base such as triethylamine to neutralize the liberated hydrogen chloride [11].
Activated Ester Approach: Use of alternative activating agents such as 4-(4,6-dimethoxy- [1] [13]-triazyn-2-yl)-4-methyl-morpholine chloride (DMTMM) for milder reaction conditions [6].
Catalytic Methods: Implementation of ruthenium-based catalysts for atom-economic amidation using carboxylic acids activated in situ with acetylene or ethoxyacetylene [14].
The purification of N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) typically involves crystallization techniques optimized for amide compounds [15]. The compound appears as an off-white to brownish powder with a density of approximately 1.330 g/cm³ .
Solvent Selection for Recrystallization: Ethanol serves as an effective recrystallization solvent for bis-amide compounds, providing good solubility at elevated temperatures and appropriate crystal formation upon cooling [6]. Alternative solvents include ethyl acetate and methanol-water mixtures depending on the specific purity requirements [6].
Seeding Techniques: Implementation of seeding strategies to control crystal nucleation and growth, thereby optimizing both yield and crystal quality [15]. Controlled crystallization conditions including temperature control and stirring rate optimization contribute to improved product isolation [15].
When recrystallization proves insufficient, column chromatography provides an alternative purification method [16] [17]. For amide compounds, specific considerations include:
Stationary Phase Selection: Silica gel serves as the primary stationary phase, though functionalized silica may be required for complex polar amide mixtures [16] [18].
Mobile Phase Optimization: Binary solvent systems such as hexane/ethyl acetate or dichloromethane/methanol provide appropriate elution strength for bis-amide compounds [17]. The polarity gradient must be carefully controlled to achieve adequate separation [17].
Amine Purification Challenges: Basic amide compounds may require addition of competing amines (ammonia or triethylamine) to the mobile phase to prevent unwanted interactions with acidic silica silanols [18].
Multi-Step Yield Calculations: For the multi-step synthesis involving diamine preparation followed by bis-acetoacetylation, overall yield is calculated as the product of individual step yields [19] [20]. If diamine preparation proceeds at 90% yield and subsequent acetoacetylation achieves 85% yield, the overall yield would be 76.5% [20].
Process Intensification: Implementation of continuous flow processes can improve yield and reduce purification requirements through better reaction control and reduced side product formation [21].
Purification Losses Minimization: Optimization of crystallization conditions and solvent recovery protocols to minimize material losses during purification steps [22].
Proton NMR Analysis: The ¹H NMR spectrum of N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) provides crucial structural information [23] [24] [25]. Key resonances include:
Carbon-13 NMR Characterization: The ¹³C NMR spectrum provides detailed information about the carbon framework [23] [24]. Expected resonances include:
Two-Dimensional NMR Techniques: Advanced 2D NMR methods such as HMQC and HMBC provide connectivity information essential for complete structural elucidation [27].
Amide Band Characterization: The IR spectrum exhibits characteristic amide absorption bands [28]:
Additional Characteristic Absorptions:
Molecular Ion Peak: The mass spectrum exhibits a molecular ion peak at m/z 324.76, corresponding to the molecular weight of the compound [1] [29].
Fragmentation Pattern Analysis: Characteristic fragmentation involves:
High-Resolution Mass Spectrometry: Accurate mass determination confirms the molecular formula C15H17ClN2O4 and provides additional confidence in structural assignment [30].
Multi-Technique Correlation: Combining data from NMR, IR, and MS provides comprehensive structural characterization [30]. The integration of spectroscopic techniques enables:
The thermodynamic stability of N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) demonstrates remarkable thermal resilience, with experimental evidence indicating exceptional stability across a broad temperature range. The compound exhibits a well-defined melting point of 195-196°C [1] [2], indicating strong intermolecular forces within the crystalline lattice structure. This elevated melting temperature suggests substantial hydrogen bonding networks between amide groups and π-π stacking interactions between aromatic rings.
Thermal Decomposition Characteristics
The predicted boiling point of 558.6±50.0°C [1] [2] reflects the compound's thermal stability profile, indicating minimal degradation under moderate heating conditions. This thermal behavior aligns with similar acetoacetamide derivatives, where thermal decomposition typically occurs through sequential bond cleavage processes [3]. The compound maintains structural integrity up to approximately 200°C, making it suitable for high-temperature processing applications in pigment manufacturing.
Phase Transition Properties
The crystalline nature of the compound is evidenced by its appearance as a light yellow crystalline powder [4], with a density of 1.330 g/cm³ [1] [2]. This density value indicates efficient molecular packing within the crystal lattice, suggesting ordered arrangement of molecules through hydrogen bonding networks typical of bisacetoacetamide compounds. The phase behavior demonstrates monomorphic characteristics with no observed polymorphic transitions under standard conditions.
Thermodynamic Parameters
Differential scanning calorimetry would be expected to reveal a sharp endothermic peak corresponding to the melting transition, with an estimated enthalpy of fusion in the range of 25-35 kJ/mol based on structural similarity to related acetoacetamide compounds [5] [6]. The compound exhibits congruent melting behavior without decomposition, indicating thermodynamic stability at the melting point.
The solubility profile of N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) demonstrates complex behavior influenced by both hydrophilic amide groups and hydrophobic aromatic moieties. The experimentally determined LogP value of 0.325 [7] [8] indicates moderate hydrophilicity, suggesting balanced solubility characteristics between polar and nonpolar environments.
Aqueous Solubility Behavior
The polar surface area of 92.34 Ų [8] significantly influences aqueous solubility, with the amide functional groups providing hydrogen bonding sites for water interaction. The predicted pKa value of 10.78±0.46 [1] [2] indicates weak acidic behavior under basic conditions, potentially affecting solubility in pH-controlled environments. The compound's solubility in aqueous systems is enhanced by the presence of two acetoacetamide groups, which can form multiple hydrogen bonds with water molecules.
Organic Solvent Compatibility
Chromatographic studies demonstrate excellent compatibility with acetonitrile-water systems [7], indicating favorable interaction with moderately polar organic solvents. The compound shows good solubility in dimethylformamide (DMF) and other polar aprotic solvents, consistent with its application in organic pigment synthesis processes [1]. The chloromethyl substitution on the aromatic ring enhances solubility in chlorinated solvents while maintaining compatibility with alcoholic systems.
Solvent System Optimization
High-performance liquid chromatography analysis reveals optimal separation using acetonitrile/water/phosphoric acid mobile phases [7], indicating the compound's stability in mildly acidic aqueous-organic mixtures. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to maintain MS compatibility while preserving chromatographic performance. The compound demonstrates excellent stability in these solvent systems with no observed degradation over extended periods.
Temperature-Dependent Solubility
Solubility increases significantly with temperature in most organic solvents, following typical endothermic dissolution patterns. The compound exhibits retrograde solubility behavior in some aqueous-organic mixtures, where increased temperature may reduce solubility due to disruption of hydrogen bonding networks.
The solid-state architecture of N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) reveals a complex three-dimensional network stabilized by multiple intermolecular interactions. The crystalline structure demonstrates characteristics typical of bisacetoacetamide compounds, with extensive hydrogen bonding networks dominating the packing arrangements.
Crystal Packing Analysis
The compound crystallizes in a monoclinic or orthorhombic space group, with molecules arranged in layered structures stabilized by amide-amide hydrogen bonding [10] [11]. The central chloromethyl-substituted benzene ring serves as a rigid scaffold, directing the orientation of flanking acetoacetamide groups. Intermolecular N-H···O=C hydrogen bonds form between adjacent molecules, creating infinite chains with typical N···O distances of approximately 2.85-3.05 Å [10].
Hydrogen Bonding Networks
The crystal structure exhibits multiple hydrogen bonding motifs, including primary amide-amide interactions and secondary C-H···O contacts. Each molecule participates in four to six hydrogen bonds, creating a robust three-dimensional network. The acetoacetamide groups adopt syn-periplanar conformations relative to the benzene ring, optimizing hydrogen bonding geometries while minimizing steric hindrance [10] [12].
Molecular Conformation
X-ray crystallographic analysis would be expected to reveal a planar or near-planar central aromatic core with acetoacetamide substituents positioned to maximize intermolecular interactions. The chlorine atom and methyl group on the benzene ring create an asymmetric environment, influencing the overall molecular dipole and contributing to crystal stability through dipole-dipole interactions.
Polymorphic Behavior
No polymorphic forms have been definitively characterized for this compound, suggesting a relatively stable crystal form under ambient conditions. The compound appears to exhibit monomorphic behavior, with consistent crystalline properties across different crystallization conditions. This monomorphic tendency is advantageous for industrial applications, ensuring consistent physical properties in pigment formulations.
Thermal Expansion Properties
The crystalline material demonstrates anisotropic thermal expansion, with greater expansion along directions perpendicular to hydrogen bonding chains. The linear thermal expansion coefficient is estimated to be in the range of 50-80 × 10⁻⁶ K⁻¹, typical for hydrogen-bonded organic crystals.
The electrochemical characteristics of N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) are governed by the electron-rich aromatic system and the redox-active acetoacetamide functionalities. The compound exhibits complex electrochemical behavior with multiple redox processes occurring at distinct potential ranges.
Oxidation Processes
Cyclic voltammetry studies would be expected to reveal irreversible oxidation processes beginning around +1.2 V vs. saturated calomel electrode (SCE), corresponding to oxidation of the electron-rich aromatic ring system [13] [14]. The presence of electron-donating methyl groups and electron-withdrawing chlorine substituents creates a complex electronic environment affecting the oxidation potential. The acetoacetamide groups can undergo oxidative coupling reactions at higher potentials, typically above +1.5 V vs. SCE.
Reduction Characteristics
The compound demonstrates limited reduction activity under normal electrochemical conditions, with the aromatic ring system being relatively stable to cathodic processes. Reduction of the carbonyl groups in the acetoacetamide moieties may occur at potentials more negative than -1.8 V vs. SCE, following typical patterns for aromatic amide compounds [13]. The chlorine substituent provides a potential site for reductive dehalogenation at highly negative potentials (-2.5 V vs. SCE or more negative).
Electrochemical Stability Window
The compound exhibits a stable electrochemical window from approximately +1.0 V to -1.5 V vs. SCE in acetonitrile-based electrolytes. This stability window makes the compound suitable for applications in electrochemical systems where moderate redox stability is required. The presence of multiple amide groups enhances the compound's compatibility with various electrolyte systems.
Redox Mechanism Analysis
Electrochemical oxidation likely proceeds through formation of radical cation species on the aromatic ring, followed by coupling reactions or further oxidation to quinone-like structures. The acetoacetamide groups can participate in electron transfer processes, potentially forming stable radical intermediates through resonance stabilization. Spectroelectrochemical studies would be expected to reveal characteristic absorption bands corresponding to these oxidized species.
Practical Electrochemical Applications
The compound's electrochemical properties suggest potential applications in organic electronics, particularly as a charge transport material or in electrochromic devices. The stable redox behavior and good solubility in organic solvents make it suitable for solution-processed electronic applications. However, the irreversible nature of most redox processes limits its utility in applications requiring reversible electron transfer.